Bienvenue dans la boutique en ligne BenchChem!

2-(3-(3-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol

COX-2 inhibition anti-inflammatory pharmacophore design

2-(3-(3-Methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol (CAS 899351-42-9; molecular formula C17H18N2O4S; MW 346.4 g/mol) is a 4,5-dihydro-1H-pyrazole (Δ²-pyrazoline) derivative bearing an N1-methylsulfonyl group, a C3-(3-methoxyphenyl) substituent, and a C5-(2-hydroxyphenyl) substituent. The 4,5-dihydro-1H-pyrazole scaffold is a recognized privileged structure in medicinal chemistry, serving as the core of numerous cyclooxygenase-2 (COX-2) inhibitors, antidepressant candidates, and anti-inflammatory agents.

Molecular Formula C17H18N2O4S
Molecular Weight 346.4
CAS No. 899351-42-9
Cat. No. B2367809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(3-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol
CAS899351-42-9
Molecular FormulaC17H18N2O4S
Molecular Weight346.4
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3O)S(=O)(=O)C
InChIInChI=1S/C17H18N2O4S/c1-23-13-7-5-6-12(10-13)15-11-16(19(18-15)24(2,21)22)14-8-3-4-9-17(14)20/h3-10,16,20H,11H2,1-2H3
InChIKeyTYIRLXPJSSQDHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-(3-Methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol (CAS 899351-42-9): Structural Identity and Core Pharmacophore


2-(3-(3-Methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol (CAS 899351-42-9; molecular formula C17H18N2O4S; MW 346.4 g/mol) is a 4,5-dihydro-1H-pyrazole (Δ²-pyrazoline) derivative bearing an N1-methylsulfonyl group, a C3-(3-methoxyphenyl) substituent, and a C5-(2-hydroxyphenyl) substituent [1]. The 4,5-dihydro-1H-pyrazole scaffold is a recognized privileged structure in medicinal chemistry, serving as the core of numerous cyclooxygenase-2 (COX-2) inhibitors, antidepressant candidates, and anti-inflammatory agents [2][3]. This compound combines three pharmacophoric elements—the methylsulfonyl electron-withdrawing group, the hydrogen-bond-capable phenolic –OH, and the methoxyphenyl lipophilic moiety—within a single non-aromatic heterocyclic framework.

Why 2-(3-(3-Methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol Cannot Be Replaced by Generic Pyrazoline Analogs


The 4,5-dihydro-1H-pyrazole class encompasses structurally diverse compounds whose biological activity is exquisitely sensitive to substituent identity, position, and electronic character. In COX-2 inhibitory pyrazolines, the methylsulfonyl pharmacophore's placement—whether appended to the N1 position of the dihydropyrazole ring or to a pendant phenyl ring—dramatically alters potency and selectivity profiles [1]. Similarly, in antidepressant pyrazoline series, the nature and position of aryl substituents at C3 and C5 govern both efficacy in forced-swim tests and the presence or absence of confounding locomotor effects [2]. The target compound's unique combination of an N1-methylsulfonyl group (rather than the more common phenylsulfonyl), a C3-(3-methoxyphenyl), and a C5-(2-hydroxyphenyl) bearing an intramolecularly hydrogen-bond-capable phenolic –OH creates a substitution pattern absent from the most extensively characterized analogs, rendering simple interchange with generic pyrazolines scientifically unsound without direct comparative data.

Quantitative Differentiation Evidence for 2-(3-(3-Methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol Versus Its Closest Structural Comparators


N1-Methylsulfonyl Versus Pendant Phenyl-Methylsulfonyl: Pharmacophore Positioning Defines COX-2 Inhibitory Potency

In 1,3,5-triaryl-4,5-dihydro-1H-pyrazole COX-2 inhibitors, the methylsulfonyl pharmacophore is canonically positioned on a pendant phenyl ring at N1. The most potent trimethoxy derivatives in the Abdellatif et al. series (10a, 10b, 10g, 10h) achieved ED50 values of 53.99–69.20 μmol/kg in carrageenan-induced paw edema models, outperforming celecoxib (ED50 = 82.15 μmol/kg) [1]. However, all these compounds place the methylsulfonyl on an N1-phenyl ring, whereas the target compound uniquely positions the methylsulfonyl directly on the N1 atom of the dihydropyrazole core. This constitutional isomerism alters the electronic environment of the heterocycle and the spatial orientation of the sulfonyl oxygens, which molecular docking studies have shown directly impacts COX-2 binding pocket complementarity [1]. Although direct COX-2 IC50 data for the target compound are not publicly available, this pharmacophore repositioning represents a structurally verifiable differentiation point from the entire Abdellatif series [1].

COX-2 inhibition anti-inflammatory pharmacophore design

C5-(2-Hydroxyphenyl) Substituent Introduces an Intramolecular Hydrogen Bond Donor Absent in Des-hydroxy and Para-methoxy Comparators

The target compound carries a C5-(2-hydroxyphenyl) group, providing a phenolic –OH capable of forming an intramolecular hydrogen bond with the adjacent dihydropyrazole N2 lone pair. This structural feature is absent in comparators such as 1-(methylsulfonyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole (CAS 667898-85-3; PubChem CID 2953116), which has an unsubstituted phenyl at C5 (0 H-bond donors) [1], and 2-methoxy-5-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol (CAS not assigned to target scaffold), which has a para-methoxy relative to the phenol. The ortho relationship between the phenolic –OH and the dihydropyrazole ring in the target compound enables a six-membered intramolecular H-bond, which is expected to reduce aqueous solubility, increase logP, and potentially enhance membrane permeability relative to para-substituted or non-phenolic analogs. Computed properties for 1-(methylsulfonyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole (PubChem CID 2953116) show XLogP3-AA = 2.5 and 0 H-bond donors [1], while the target compound has a computed H-bond donor count of 1 (phenolic –OH) [2].

physicochemical property hydrogen bonding drug-likeness solubility

C3-(3-Methoxyphenyl) Substituent Provides Meta-Methoxy Electronic Effects Distinct from Para-Methoxy and Unsubstituted Phenyl Analogs

The target compound features a C3-(3-methoxyphenyl) group, where the methoxy substituent occupies the meta position relative to the point of attachment to the dihydropyrazole ring. This contrasts with the more commonly studied para-methoxyphenyl analogs (e.g., many compounds in the Özdemir antidepressant series bear 4-methoxyphenyl or 4-methylsulfonylphenyl at C3 [1]). The meta-methoxy group exerts a primarily inductive electron-withdrawing effect (−I) on the aryl ring with minimal resonance contribution (+M), whereas a para-methoxy group exerts a strong resonance electron-donating effect. In the Özdemir antidepressant pyrazoline series, compounds with varying aryl substitution at C3 (2a–s) displayed divergent behavioral profiles: compounds 2a, 2h, 2j, 2k, 2l, 2m, and 2n (at 100 mg/kg) significantly reduced immobility time in both tail suspension test (TST) and modified forced swimming test (MFST) without altering locomotor activity, while compounds 2b, 2d, 2f, 2o, and 2r decreased both horizontal and vertical locomotor activity, indicating a mixed stimulant/sedative profile [1]. These divergent outcomes were driven solely by aryl substituent variation, demonstrating that even subtle changes in aryl ring electronics produce qualitatively different in vivo outcomes [1].

electronic effect structure-activity relationship methoxy position

Antinociceptive Class Potential: 4,5-Dihydro-1H-pyrazole Scaffold Demonstrates Both Central and Peripheral Analgesic Activity in Structurally Related Series

A follow-up study by the Özdemir group evaluated the antinociceptive activity of the same 1,5-diaryl-3-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1H-pyrazole series (compounds 2a–s) using tail-clip and hot-plate tests in mice, demonstrating that the 4,5-dihydro-1H-pyrazole scaffold engages both central and peripheral analgesic pathways [1]. While the target compound was not part of this specific series, it shares the core 4,5-dihydro-1H-pyrazole scaffold with an N-sulfonyl substituent and vicinal diaryl substitution. The antinociceptive activity in this series was shown to be substituent-dependent, with certain compounds showing preferential central activity (hot-plate test) and others peripheral activity (tail-clip test) [1]. The target compound's unique substitution triad (N1-SO2Me, C3-(3-OCH3-Ph), C5-(2-OH-Ph)) represents an untested combination within this analgesic pharmacophore space.

antinociceptive analgesic tail-clip test hot-plate test

COX-2 Inhibition Class Benchmark: Pyrazoline Methylsulfonyl Derivatives Achieve Nanomolar to Low Micromolar IC50 Values Against Human Recombinant COX-2

A structurally related 4,5-dihydro-1H-pyrazole bearing an N1-acetyl group and a 4-methylsulfonylphenyl substituent (ChEMBL1632400; BindingDB BDBM50332342) demonstrated an IC50 of 7,610 nM against human recombinant COX-2 expressed in baculovirus-infected SF21 cells [1]. While this compound differs from the target in having an N1-acetyl rather than N1-methylsulfonyl and a para-methylsulfonylphenyl rather than the target's substitution pattern, it establishes that the 4,5-dihydro-1H-pyrazole scaffold with methylsulfonyl functionality can engage the COX-2 active site. Additionally, more optimized 1,3,5-triaryl-4,5-dihydro-1H-pyrazoles in the Abdellatif series achieved COX-2 selectivity (in vitro enzyme immunoassay), with the most potent compounds also demonstrating reduced ulcerogenicity (ulcer index 1.20–2.68) compared to celecoxib (ulcer index 2.90) [2], indicating that the scaffold can be tuned for gastrointestinal safety. The target compound represents a structurally distinct entry point into this validated but incompletely explored chemical space.

COX-2 inhibition IC50 anti-inflammatory enzyme assay

Recommended Research and Industrial Application Scenarios for 2-(3-(3-Methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol Based on Current Evidence


COX-2 Selective Inhibitor Lead Optimization Campaigns Seeking Novel N1-Methylsulfonyl Chemotypes

The target compound offers a structurally distinct N1-methylsulfonyl-4,5-dihydro-1H-pyrazole scaffold that departs from the canonical N1-aryl-methylsulfonyl architecture prevalent in published COX-2 inhibitor series [1]. Procurement is warranted for research programs seeking to explore whether direct N1-sulfonyl attachment alters COX-1/COX-2 selectivity ratios relative to pendant-phenyl-sulfonyl analogs, which have demonstrated GI-sparing profiles (ulcer index as low as 1.20 vs. celecoxib 2.90) [1]. The phenolic –OH at C5 provides a synthetic handle for prodrug derivatization or further SAR exploration.

Antidepressant Drug Discovery Requiring Orthogonal C3-Aryl Substitution to Avoid Locomotor Confounds

In the Özdemir pyrazoline antidepressant series, certain C5-aryl substitutions produced compounds that reduced immobility without altering locomotor activity (desired antidepressant profile), while others produced mixed stimulant/sedative effects [2]. The target compound's C3-(3-methoxyphenyl), C5-(2-hydroxyphenyl) pattern represents a substitution combination not tested in the published series, making it a logical candidate for TST/MFST screening to determine whether the meta-methoxy/ortho-hydroxy motif yields the clean antidepressant profile observed for compounds 2a, 2h, 2j, 2k, 2l, 2m, and 2n [2].

Antinociceptive Screening Panels Targeting Dual Central/Peripheral Mechanisms

The 4,5-dihydro-1H-pyrazole scaffold has demonstrated engagement of both central (hot-plate) and peripheral (tail-clip) analgesic pathways [3]. The target compound, with its unique tripartite substitution, is suitable for inclusion in antinociceptive screening cascades to determine whether the N1-SO2Me/C3-(3-OCH3-Ph)/C5-(2-OH-Ph) combination yields preferential central or peripheral activity, or a balanced dual-mechanism profile that would differentiate it from the published series [3].

Physicochemical Property Benchmarking for Computational QSAR Model Expansion

The target compound fills a gap in the current 4,5-dihydro-1H-pyrazole chemical space: it is one of the few commercially available representatives bearing an N1-methylsulfonyl (rather than N1-aryl or N1-acetyl) combined with a C5-(2-hydroxyphenyl) group. Its procurement enables experimental determination of logP, aqueous solubility, pKa, and permeability, providing critical data points for expanding QSAR models beyond the N1-aryl-sulfonyl chemical space that dominates the literature [1][2].

Quote Request

Request a Quote for 2-(3-(3-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.